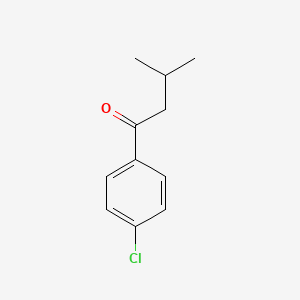

1-(4-Chlorophenyl)-3-methylbutan-1-one

Descripción general

Descripción

1-(4-Chlorophenyl)-3-methylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a butanone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-methylbutan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chlorobenzoyl chloride with 3-methylbutan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Chlorophenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-chlorobenzoic acid.

Reduction: Formation of 1-(4-chlorophenyl)-3-methylbutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Research

- Neurotransmitter Modulation : The compound acts as an inhibitor of serotonin and noradrenaline reuptake transporters, enhancing the levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of sibutramine but exhibits greater potency in vitro studies.

- Appetite Suppression : In vivo studies have demonstrated that the compound can significantly reduce food intake in rodent models when administered intracerebroventricularly. This effect is attributed to its action on neurotransmitter systems that regulate appetite and energy expenditure .

- Potential Antidepressant Effects : Given its ability to modulate serotonin levels, there is ongoing research into its potential as an antidepressant agent. Studies indicate a correlation between increased serotonin levels and improved mood states.

Chemical Synthesis

- Building Block for Complex Molecules : In organic chemistry, this compound serves as a key intermediate for synthesizing more complex organic compounds. Its structure allows for various functionalization reactions, making it valuable in the development of new pharmaceuticals .

- Synthetic Routes : The synthesis typically involves multi-step organic reactions starting from simpler precursors, including Friedel-Crafts acylation reactions with 4-chlorobenzoyl chloride and 3-methyl-2-butanone under anhydrous conditions.

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and intermediates for various industrial processes. Its unique properties make it suitable for applications in agrochemicals and materials science.

- Enzyme Inhibition Studies : It has been employed in studies related to enzyme inhibition, where it interacts with specific molecular targets affecting biochemical pathways crucial for various metabolic processes.

Case Study 1: Neuropharmacological Effects

A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in food intake and increased energy expenditure compared to control groups. This suggests its potential application in weight management therapies.

Case Study 2: Synthesis Efficiency

Research on synthetic methods revealed that optimizing reaction conditions led to higher yields of this compound through continuous flow processes. This advancement enhances scalability for industrial applications.

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The chlorophenyl group can interact with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Chlorophenyl)-2-methylpropan-1-one: Similar structure but with a different alkyl chain length.

1-(4-Chlorophenyl)-3-phenylpropan-1-one: Contains a phenyl group instead of a methyl group.

1-(4-Chlorophenyl)-2-butanone: Different position of the ketone group.

Uniqueness

1-(4-Chlorophenyl)-3-methylbutan-1-one is unique due to its specific combination of a chlorophenyl group and a methylbutanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

1-(4-Chlorophenyl)-3-methylbutan-1-one, also known as 4-Chloro-α-ethylphenyl ketone, is a synthetic organic compound with the molecular formula C11H13ClO. It has gained attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C11H13ClO

- Molecular Weight : 196.67 g/mol

- CAS Number : 71573-93-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is thought to modulate enzyme activities and receptor interactions, influencing several biochemical pathways.

Key Mechanisms:

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Induction of Apoptosis in Cancer Cells : Research indicates that it can induce programmed cell death in certain cancer cell lines, making it a candidate for anticancer therapies.

1. Anticancer Activity

Recent studies have shown promising results regarding the anticancer properties of this compound. For instance:

- Cell Line Studies : In vitro experiments demonstrated that the compound effectively induces apoptosis in breast cancer and prostate cancer cell lines by activating caspase pathways.

- Mechanistic Insights : The compound appears to upregulate p53 protein levels, which plays a crucial role in regulating the cell cycle and apoptosis .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented in various animal models:

- Animal Studies : In a rat model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups .

- Cytokine Modulation : It has been shown to decrease levels of TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Broad-Spectrum Activity : Laboratory tests indicate that the compound exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the microbes.

Case Studies and Research Findings

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNNXOZSXWBSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466118 | |

| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71573-93-8 | |

| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.